molecular formula C17H19BO2 B3269549 2-([1,1'-Biphenyl]-4-yl)-5,5-dimethyl-1,3,2-dioxaborinane CAS No. 5123-05-7

2-([1,1'-Biphenyl]-4-yl)-5,5-dimethyl-1,3,2-dioxaborinane

Cat. No.: B3269549
CAS No.: 5123-05-7
M. Wt: 266.1 g/mol
InChI Key: YDDJRASPLUZILE-UHFFFAOYSA-N
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Description

2-([1,1’-Biphenyl]-4-yl)-5,5-dimethyl-1,3,2-dioxaborinane is an organic compound that features a biphenyl group attached to a dioxaborinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,1’-Biphenyl]-4-yl)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the reaction of biphenyl derivatives with boronic acids or boronates under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a biphenyl halide reacts with a boronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of more efficient catalysts and greener solvents can be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-([1,1’-Biphenyl]-4-yl)-5,5-dimethyl-1,3,2-dioxaborinane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while substitution reactions can produce a variety of substituted biphenyl compounds .

Scientific Research Applications

2-([1,1’-Biphenyl]-4-yl)-5,5-dimethyl-1,3,2-dioxaborinane has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-([1,1’-Biphenyl]-4-yl)-5,5-dimethyl-1,3,2-dioxaborinane exerts its effects involves its ability to participate in various chemical reactions. The biphenyl group can interact with different molecular targets, while the boron atom can form stable complexes with other molecules. These interactions can influence biological pathways and chemical processes, making the compound useful in a range of applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-([1,1’-Biphenyl]-4-yl)-5,5-dimethyl-1,3,2-dioxaborinane is unique due to the combination of the biphenyl group and the dioxaborinane ring. This structure imparts specific chemical properties that make it suitable for specialized applications in synthesis, materials science, and medicinal chemistry .

Properties

IUPAC Name

5,5-dimethyl-2-(4-phenylphenyl)-1,3,2-dioxaborinane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BO2/c1-17(2)12-19-18(20-13-17)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDDJRASPLUZILE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20789587
Record name 2-([1,1'-Biphenyl]-4-yl)-5,5-dimethyl-1,3,2-dioxaborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20789587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5123-05-7
Record name 2-([1,1'-Biphenyl]-4-yl)-5,5-dimethyl-1,3,2-dioxaborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20789587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-([1,1'-Biphenyl]-4-yl)-5,5-dimethyl-1,3,2-dioxaborinane
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2-([1,1'-Biphenyl]-4-yl)-5,5-dimethyl-1,3,2-dioxaborinane
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2-([1,1'-Biphenyl]-4-yl)-5,5-dimethyl-1,3,2-dioxaborinane
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